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molecular formula C23H17ClN2O2 B8702772 5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine CAS No. 917363-82-7

5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine

Cat. No. B8702772
M. Wt: 388.8 g/mol
InChI Key: QUTZVTVGHDJDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008317B2

Procedure details

To a solution of tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate (3-1, 30.5 g, 118.9 mmol) and 1-[4-(1,3-dioxolan-2-yl)phenyl]-2-phenylethanone (3-2, 29.0 g, 108.1 mmol) in anhydrous THF (300 mL) at room temperature was added LHMDS (1M in THF, 248 mL) in a stream. The reaction mixture was stirred at room temperature overnight and then it was refluxed for 24 hr. It was cooled and concentrated to a syrup and treated with NaHCO3 (saturated, 50 mL) and water (300 mL) to form a solid which was collected via filtration. The solid was dried, washed with ether and further dried with toluene azeotropically to give the title compound. LRMS m/z (M+1) Calcd: 389.1. Found 389.1.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
248 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=O)=[C:6]([NH:10]C(=O)OC(C)(C)C)[CH:5]=[CH:4][N:3]=1.[O:18]1[CH2:22][CH2:21][O:20][CH:19]1[C:23]1[CH:28]=[CH:27][C:26]([C:29](=O)[CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:25][CH:24]=1.[Li+].C[Si]([N-][Si](C)(C)C)(C)C>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[C:7]=1[CH:8]=[C:30]([C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1)[C:29]([C:26]1[CH:27]=[CH:28][C:23]([CH:19]3[O:20][CH2:21][CH2:22][O:18]3)=[CH:24][CH:25]=1)=[N:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C=O)NC(OC(C)(C)C)=O
Name
Quantity
29 g
Type
reactant
Smiles
O1C(OCC1)C1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
Name
Quantity
248 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was refluxed for 24 hr
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a syrup
ADDITION
Type
ADDITION
Details
treated with NaHCO3 (saturated, 50 mL) and water (300 mL)
CUSTOM
Type
CUSTOM
Details
to form a solid which
FILTRATION
Type
FILTRATION
Details
was collected via filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried
WASH
Type
WASH
Details
washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
further dried with toluene azeotropically

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C2C=C(C(=NC2=CC=N1)C1=CC=C(C=C1)C1OCCO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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